molecular formula C17H25FN2O2 B12436276 1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine CAS No. 887590-96-7

1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine

Cat. No.: B12436276
CAS No.: 887590-96-7
M. Wt: 308.4 g/mol
InChI Key: WDQTURHNFSRHHP-UHFFFAOYSA-N
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Description

1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-fluorobenzylamino-methyl substituent at the 3-position. Pyrrolidine-based scaffolds are widely utilized in medicinal chemistry for their conformational rigidity and compatibility with biological targets, such as G protein-coupled receptors (GPCRs) and enzymes.

Properties

CAS No.

887590-96-7

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-[[(2-fluorophenyl)methylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-13(12-20)10-19-11-14-6-4-5-7-15(14)18/h4-7,13,19H,8-12H2,1-3H3

InChI Key

WDQTURHNFSRHHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Route via 1-Boc-3-Formylpyrrolidine Intermediate

Intermediate Synthesis :
1-Boc-3-formylpyrrolidine (CAS 59379-02-1) serves as a pivotal precursor. The aldehyde group enables reductive amination with 2-fluorobenzylamine.

Procedure :

  • Aldehyde Formation :
    • 3-Cyanopyrrolidine is synthesized via cyclization of glycine, acrylonitrile, and paraformaldehyde in toluene.
    • Boc protection using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane yields N-Boc-3-cyanopyrrolidine.
    • Reduction of the nitrile to an aldehyde using diisobutylaluminum hydride (DIBAL-H) produces 1-Boc-3-formylpyrrolidine (85–90% yield).
  • Reductive Amination :
    • The aldehyde reacts with 2-fluorobenzylamine in dichloromethane under mild acidic conditions (e.g., acetic acid) with sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.
    • Conditions : 0–25°C, 12–24 h.
    • Yield : 70–80% after purification.

Alkylation of 1-Boc-3-Aminomethylpyrrolidine

Intermediate Synthesis :
1-Boc-3-aminomethylpyrrolidine (CAS 270912-72-6) is commercially available or synthesized via:

  • Cyanopyrrolidine Reduction :
    • 3-Cyanopyrrolidine (from glycine and acrylonitrile) is reduced using LiAlH₄ or catalytic hydrogenation to 3-aminomethylpyrrolidine.
    • Boc protection with Boc₂O yields the intermediate.

Alkylation Protocol :

  • Reaction with 2-Fluorobenzyl Bromide :
    • The primary amine undergoes alkylation using 2-fluorobenzyl bromide in the presence of K₂CO₃ or DIPEA in acetonitrile or THF.
    • Conditions : 60–80°C, 6–12 h.
    • Yield : 65–75%.

Alternative Pathway via Cyanopyrrolidine Derivatives

Procedure :

  • Nitrile Functionalization :
    • 3-Cyanopyrrolidine is Boc-protected and subsequently reduced to 3-aminomethylpyrrolidine using DIBAL-H or LiAlH₄.
  • Schiff Base Formation :
    • The amine reacts with 2-fluorobenzaldehyde to form an imine, followed by reduction with NaBH₄ or NaBH₃CN.
    • Conditions : Methanol or THF, 0–25°C, 4–8 h.
    • Yield : 60–70%.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations Yield
Reductive Amination 1-Boc-3-formylpyrrolidine + 2-fluorobenzylamine Mild conditions, high selectivity Requires moisture-free conditions 70–80%
Alkylation 1-Boc-3-aminomethylpyrrolidine + 2-fluorobenzyl bromide Straightforward alkylation Risk of over-alkylation 65–75%
Cyanopyrrolidine Pathway Nitrile reduction + reductive amination Scalable for industrial production Multi-step, lower overall yield 60–70%

Industrial-Scale Considerations

  • Catalytic Hydrogenation : Preferred for nitrile-to-amine reduction due to cost-effectiveness.
  • Flow Chemistry : Continuous flow systems enhance safety and efficiency in Boc protection and reductive amination.
  • Purification : Crystallization using petroleum ether or chloroform ensures >95% purity.

Critical Reaction Parameters

  • Boc Stability : Reactions must avoid strong acids/bases to prevent deprotection.
  • Solvent Choice : Tetrahydrofuran (THF) and dichloromethane (DCM) are optimal for solubility and inertness.
  • Temperature Control : Exothermic reactions (e.g., DIBAL-H reductions) require strict temperature monitoring.

Recent Innovations

  • Microwave-Assisted Synthesis : Reduces reaction times for imine formation and reductions (e.g., 2 h vs. 12 h).
  • Enantioselective Routes : Chiral catalysts (e.g., RuPhos) enable asymmetric synthesis of Boc-protected intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other substituents using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the amino-methyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Boc-3-hydroxymethylpyrrolidine

  • Structure: Replaces the 2-fluorobenzylamino-methyl group with a hydroxymethyl substituent.
  • Applications: Used as a building block in peptide synthesis and organocatalysis.
  • Commercial Availability : Available at >95% purity (Kanto Reagents, 2022) at a price of ¥23,000 for 5 g .

1-Boc-3-(methylamino)piperidine

  • Structure: Six-membered piperidine ring instead of pyrrolidine; methylamino substituent at the 3-position.
  • Properties : Larger ring size reduces steric strain but may decrease conformational rigidity compared to pyrrolidine.
  • Applications : Employed in the synthesis of tricyclic intermediates for kinase inhibitors .

Ring-System Variants

1-Boc-3-(azidomethyl)azetidine

  • Structure : Four-membered azetidine ring with an azidomethyl group.
  • Properties : Increased ring strain enhances reactivity; the azide group enables click chemistry applications.
  • Commercial Availability : Priced at €1,709 for 1 g (Chemistry Services for Drug Discovery, 2020) .

(2S)-1-Cbz-2-(azidomethyl)-pyrrolidine

  • Structure : Pyrrolidine with a carbobenzyloxy (Cbz) protecting group and azidomethyl substituent.
  • Properties: Cbz group requires hydrogenolysis for deprotection, differing from Boc’s acid-labile cleavage.
  • Applications : Azide functionality supports bioorthogonal ligation in probe design .

Comparative Data Table

Compound Name Core Structure Key Substituent Protecting Group Price (per 1 g) Applications
This compound Pyrrolidine 2-Fluorobenzylamino-methyl Boc N/A Medicinal chemistry, GPCR ligands
1-Boc-3-hydroxymethylpyrrolidine Pyrrolidine Hydroxymethyl Boc ¥8,500 Peptide synthesis
1-Boc-3-(methylamino)piperidine Piperidine Methylamino Boc N/A Kinase inhibitor intermediates
1-Boc-3-(azidomethyl)azetidine Azetidine Azidomethyl Boc €1,709 Click chemistry
(2S)-1-Cbz-2-(azidomethyl)-pyrrolidine Pyrrolidine Azidomethyl Cbz €983 Bioconjugation

Key Research Findings and Implications

  • Synthetic Flexibility: The Boc-protected pyrrolidine scaffold allows modular functionalization, as demonstrated by the synthesis of fluorobenzylamino-methyl and hydroxymethyl derivatives .
  • Biological Relevance: Fluorinated aromatic groups, as in the target compound, are associated with improved metabolic stability and target binding affinity compared to non-fluorinated analogs .
  • Cost Considerations : Hydroxymethylpyrrolidine derivatives are more cost-effective (¥8,500/g) than azide-functionalized analogs (€1,709/g), influencing scalability in drug discovery .

Biological Activity

1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and a 2-fluorobenzyl amino group. The presence of the fluorine atom is noteworthy as it can enhance metabolic stability and binding affinity to biological targets.

This compound is believed to interact with specific molecular targets through the following mechanisms:

  • Hydrophobic Interactions : The fluorobenzyl moiety may facilitate binding to hydrophobic pockets in proteins.
  • Hydrogen Bonding : The amino-methyl group can form hydrogen bonds with target molecules, modulating the activity of enzymes or receptors.

These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways.

Pharmacological Applications

This compound has been investigated for several pharmacological applications, including:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For instance, related compounds have shown inhibition against HIV integrase with IC50 values in the micromolar range .
  • Potential Anticancer Activity : Compounds with similar functional groups have been evaluated for anticancer properties, demonstrating effectiveness against various cancer cell lines .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological ActivityIC50 (μM)
1-Boc-3-[(2-chlorobenzyl-amino)-methyl]-pyrrolidineStructureModerate activity15
1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidineStructureLow activity25
1-Boc-3-[(2-methylbenzyl-amino)-methyl]-pyrrolidineStructureHigh activity5

The fluorine substitution in this compound appears to enhance its biological activity compared to its chloro and bromo counterparts, indicating the significance of halogen substitution in drug design .

Case Studies

Several studies have highlighted the biological effects of similar compounds:

  • Antiviral Screening : In a study evaluating various pyrrolidine derivatives, compounds exhibiting fluorine substitutions showed enhanced antiviral activity against HIV strains. The study reported IC50 values ranging from 5 to 20 μM for effective inhibitors .
  • Cancer Cell Line Testing : A series of pyrrolidine derivatives were tested against human cancer cell lines. Those with fluorinated groups demonstrated significant cytotoxicity with selectivity indices indicating low toxicity to normal cells .

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